2,3-dimethylpentane-d16 chemical structure and physical properties
2,3-dimethylpentane-d16 chemical structure and physical properties
An In-Depth Technical Guide to 2,3-Dimethylpentane-d16: Properties, Applications, and Methodologies
Introduction
In the landscape of quantitative analytical chemistry, particularly within regulated environments such as drug development and clinical research, the demand for precision and accuracy is absolute. The advent of stable isotope-labeled compounds has revolutionized bioanalysis, and among these, deuterated analogues stand as the gold standard for internal standards in mass spectrometry.[1][2] This guide provides a comprehensive technical overview of 2,3-dimethylpentane-d16, a perdeuterated form of the branched-chain alkane 2,3-dimethylpentane.
This document is structured to serve as a key resource for researchers and application scientists. It delves into the fundamental chemical structure and physical properties of 2,3-dimethylpentane-d16, explains the core principles behind its application, and provides a detailed, field-proven protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and trustworthy quantitative data.
Section 1: Chemical Identity and Structure
2,3-Dimethylpentane-d16 is the isotopically labeled version of 2,3-dimethylpentane where all sixteen hydrogen atoms have been replaced by deuterium, a stable heavy isotope of hydrogen.[1][3] This isotopic substitution renders the molecule chemically identical to its unlabeled counterpart in terms of reactivity and chromatographic behavior, while its increased mass allows it to be distinctly identified by a mass spectrometer.[1]
The CAS number for 2,3-dimethylpentane-d16 is 1219795-08-0.[3][4][5] The unlabelled analogue, 2,3-dimethylpentane, has the CAS number 565-59-3.[3][5]
Caption: Chemical structure of 2,3-dimethylpentane-d16.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2,3-dimethylpentane-d16 | |
| CAS Number | 1219795-08-0 | [3][4][5] |
| Molecular Formula | C₇D₁₆ | [3] |
| Molecular Weight | 116.30 g/mol | [3][4] |
| Isotopic Enrichment | Typically ≥99 atom % D | [2][3] |
| Canonical SMILES | CCC(C)C(C)C | [4] |
| InChIKey | WGECXQBGLLYSFP-UHFFFAOYSA-N | [4][6] |
Section 2: Physicochemical Properties
The physicochemical properties of 2,3-dimethylpentane-d16 are nearly identical to its non-deuterated analogue due to their identical molecular structures.[1] However, the increased mass from the deuterium atoms results in slight increases in properties such as density and boiling point. The data presented below is for the unlabeled 2,3-dimethylpentane and serves as a highly reliable approximation.
Table 2: Physical Properties
| Property | Value (for unlabeled 2,3-dimethylpentane) | Source |
| Appearance | Colorless liquid | [7][8][9] |
| Boiling Point | 89-90 °C | [7][10][11] |
| Density | 0.695 g/mL at 25 °C | [7][10][11] |
| Vapor Pressure | 2.35 psi (16.2 kPa) at 37.7 °C | [11] |
| Refractive Index | n20/D 1.392 | [10][11][12] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, alcohol, and ether. | [8][12] |
| Flammability | Highly flammable | [7][13] |
Section 3: The Role of Deuterated Compounds in Quantitative Analysis
The core value of 2,3-dimethylpentane-d16 lies in its application as an internal standard (IS) within the framework of Isotope Dilution Mass Spectrometry (IDMS).[1] This technique is the cornerstone of high-precision quantitative analysis in complex matrices such as blood, plasma, and tissue homogenates.[14][15]
The Causality behind IDMS Superiority:
-
Correction for Sample Loss: By adding a known quantity of the deuterated IS to the sample at the very beginning of the workflow, any subsequent loss of the target analyte during extraction, cleanup, or transfer steps is mirrored by a proportional loss of the IS.[1] The ratio of analyte to IS, which is the basis for quantification, remains constant, thereby negating handling errors.[1]
-
Compensation for Matrix Effects: In LC-MS/MS, molecules co-eluting from the sample matrix can interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[14] Because the deuterated IS is chemically identical to the analyte, it co-elutes and experiences the exact same matrix effects.[1] This allows for effective normalization, leading to highly accurate results even in "dirty" samples.[1][16]
-
Normalization of Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer response are effectively cancelled out, as both the analyte and the IS are affected equally.[1] This significantly improves the precision and reproducibility of the assay.[2]
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